N-{4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide
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Overview
Description
N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the phenyl and cyclopentane carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YLSULFONYL]PHENYL}ACETAMIDE
- 3-Methoxy-N-{4-[4-(3-METHYLBUTANOYL)-1-PIPERAZINYL]PHENYL}-2-NAPHTHAMIDE
Uniqueness
N-{4-[4-(3-METHYLBUTANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds.
Properties
Molecular Formula |
C27H35N3O2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C27H35N3O2/c1-21(2)20-25(31)30-18-16-29(17-19-30)24-12-10-23(11-13-24)28-26(32)27(14-6-7-15-27)22-8-4-3-5-9-22/h3-5,8-13,21H,6-7,14-20H2,1-2H3,(H,28,32) |
InChI Key |
JKDSPMMBEZXWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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